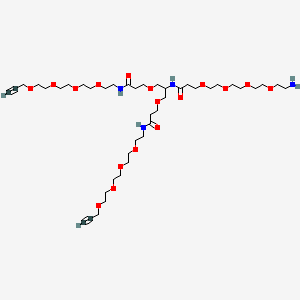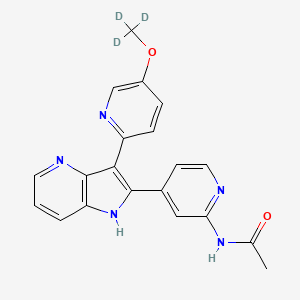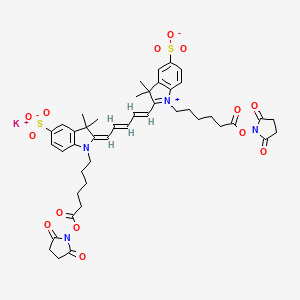
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a piperidinone core substituted with ethyl and trimethoxybenzylidene groups. This compound has been studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties .
Métodos De Preparación
The synthesis of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one typically involves the condensation of 1-ethylpiperidin-4-one with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at a temperature range of 5-8°C . The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Análisis De Reacciones Químicas
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.
Substitution: The methoxy groups on the benzylidene rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in inhibiting the activity of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has demonstrated its anti-inflammatory and anti-cancer properties, particularly in pancreatic cancer cells.
Industry: While its industrial applications are still under exploration, its stability and reactivity make it a potential candidate for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of myeloid differentiation protein 2 (MD2), which is part of the toll-like receptor 4 (TLR4) complex. By binding to the hydrophobic region of MD2, the compound blocks the interaction between MD2 and lipopolysaccharides (LPS), thereby inhibiting the downstream signaling pathways that lead to inflammation . Additionally, its ability to induce apoptosis in cancer cells is attributed to its unsaturated monoketone structure, which enhances its stability and anti-cancer effects .
Comparación Con Compuestos Similares
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(2,3,4-trimethoxybenzylidene)-4-piperidinone: This compound has a similar structure but with a methyl group instead of an ethyl group.
Curcumin analogs: These compounds share structural similarities with this compound and have been studied for their anti-inflammatory and anti-cancer properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on MD2, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C27H33NO7 |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
(3E,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+ |
Clave InChI |
IOFNKUXFKVPLPF-LQGKIZFRSA-N |
SMILES isomérico |
CCN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 |
SMILES canónico |
CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)


![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)
![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)
